2-Amino-4,6-dimethylnicotinic acid
CAS No.: 52834-01-2
Cat. No.: VC13299128
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52834-01-2 |
|---|---|
| Molecular Formula | C8H10N2O2 |
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 2-amino-4,6-dimethylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) |
| Standard InChI Key | XITZJLJVSFQXLV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1C(=O)O)N)C |
| Canonical SMILES | CC1=CC(=NC(=C1C(=O)O)N)C |
Introduction
General Synthesis Pathways
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Aryl Amide Derivatives:
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Reacting arylamides of 2-Amino-4,6-dimethylnicotinic acid with triethyl orthoformate in acetic anhydride results in the formation of pyrido[2,3-d]pyrimidine derivatives.
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Conversion to Pyrido[2,3-d]pyrimidines:
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Ethyl esters or anilides of the compound are treated with urea or ammonium thiocyanate to yield oxo- or thio-pyrimidine derivatives.
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These methods highlight the compound's versatility as a precursor for synthesizing complex heterocyclic systems.
Medicinal Chemistry
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Anticancer Potential: Derivatives of this compound have shown cytotoxicity against breast cancer cell lines, surpassing the potency of Doxorubicin in certain cases.
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Enzyme Inhibition: It binds to active sites on enzymes, altering their activity and influencing metabolic pathways. This mechanism is crucial for drug development .
Synthetic Chemistry
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Used as a building block for synthesizing heterocyclic compounds such as pyrido[2,3-d]pyrimidines and related derivatives.
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Its unique substitution pattern allows for diverse reactivity in organic synthesis .
Biological Activity
Studies have demonstrated that the compound exhibits promising biological activities due to its ability to interact with enzymes and proteins:
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Binding Mechanism: The amino group facilitates hydrogen bonding, while methyl groups enhance stability during interactions with biological targets.
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Therapeutic Implications: These interactions are pivotal for developing drugs targeting metabolic disorders or cancer .
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Aminonicotinic Acid | Contains one amino group | Lacks methyl groups; reduced solubility. |
| 6-Methylnicotinic Acid | Methyl group at position six | No amino group; altered reactivity. |
| 2-Amino-6-methylisonicotinic Acid | Isomer with different methyl positioning | Varies in biological activity. |
The dual substitution pattern (amino and two methyl groups) makes 2-Amino-4,6-dimethylnicotinic acid unique among its analogs.
Research Findings
Recent studies have focused on understanding this compound's structural and electronic properties:
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Molecular Docking Studies:
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Demonstrated strong binding affinities to enzyme active sites.
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Highlighted its potential as an inhibitor for specific metabolic enzymes.
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ADMET Analysis:
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Predicted favorable absorption and distribution profiles.
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Challenges include solubility issues during drug formulation.
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Heterocyclic Chemistry Applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume